3-Acetoxy-2-nitropentane
Description
3-Acetoxy-2-nitropentane is an aliphatic nitro compound characterized by a pentane backbone with an acetoxy group (-OAc) at the C3 position and a nitro group (-NO₂) at the C2 position. Its molecular formula is C₇H₁₁NO₄, with a molecular weight of 173.16 g/mol. This compound is of interest in organic synthesis due to the reactivity of its functional groups, which may facilitate nucleophilic substitutions or reduction reactions.
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-nitropentan-3-yl acetate |
InChI |
InChI=1S/C7H13NO4/c1-4-7(12-6(3)9)5(2)8(10)11/h5,7H,4H2,1-3H3 |
InChI Key |
ISANAHAACRGGAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Acetoxy-2-nitropentane can be achieved through several routes. One common method involves the nitration of 3-acetoxypentane using nitric acid. The reaction typically requires controlled conditions to ensure the selective formation of the nitro compound. Another approach involves the displacement reaction of 3-acetoxypentyl halides with nitrite ions. Industrial production methods may utilize continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
3-Acetoxy-2-nitropentane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding alcohol and acetic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as hydroxide ions. Major products formed from these reactions include amines, alcohols, and substituted pentanes.
Scientific Research Applications
3-Acetoxy-2-nitropentane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: It is used in the production of dyes, pharmaceuticals, and agrochemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Acetoxy-2-nitropentane involves its functional groups. The nitro group can participate in redox reactions, while the acetoxy group can undergo hydrolysis or substitution. These reactions are facilitated by specific molecular targets and pathways, such as enzyme-catalyzed transformations in biocatalysis .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A key distinction lies in the aliphatic vs. aromatic backbone of these compounds:
Key Observations:
- Backbone Reactivity : The aliphatic structure of this compound likely confers higher flexibility and susceptibility to hydrolysis compared to rigid aromatic analogs.
- Functional Group Interactions : The presence of both nitro and acetoxy groups in this compound may lead to competing electronic effects (e.g., nitro’s electron-withdrawing vs. acetoxy’s moderate electron-donating nature), influencing its reactivity in synthetic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
